Tigulixostat, also known as LC350189, is a novel non-purine selective xanthine oxidase inhibitor developed primarily for the treatment of gout and hyperuricemia. This compound aims to reduce uric acid levels in patients suffering from these conditions, addressing a significant unmet need in gout management. Unlike traditional xanthine oxidase inhibitors such as allopurinol and febuxostat, tigulixostat is designed to offer improved efficacy and safety profiles.
Tigulixostat is synthesized by LG Chem Ltd. and classified as a non-purine xanthine oxidase inhibitor. It operates by selectively inhibiting the xanthine oxidase enzyme, which plays a critical role in the production of uric acid from purines. This mechanism is particularly beneficial for patients with gout, where elevated uric acid levels lead to painful crystal formation in joints.
The synthesis of tigulixostat involves several chemical reactions that focus on creating a structure capable of selectively inhibiting xanthine oxidase. While specific synthetic pathways are proprietary, the general approach includes:
The synthesis process aims to maximize yield while minimizing unwanted side reactions, ensuring a high purity of the final compound suitable for clinical applications.
The molecular formula of tigulixostat is CHNO. Its structure features a complex arrangement that allows for effective binding to the xanthine oxidase enzyme. Key structural characteristics include:
The three-dimensional conformation of tigulixostat has been studied using X-ray crystallography and computational modeling, revealing insights into its interaction with xanthine oxidase.
Tigulixostat primarily undergoes reactions associated with its metabolic pathways in the body rather than traditional chemical reactions seen in synthetic processes. The key aspects include:
This mechanism has been validated through kinetic studies that demonstrate tigulixostat's potency compared to existing therapies.
Tigulixostat functions by specifically inhibiting the xanthine oxidase enzyme, which catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. The detailed mechanism involves:
Clinical studies have shown that tigulixostat significantly reduces serum urate levels compared to placebo groups, demonstrating its efficacy in treating hyperuricemia associated with gout .
Tigulixostat exhibits several notable physical and chemical properties:
These properties are essential for formulating effective dosage forms for clinical use.
Tigulixostat is primarily applied in clinical settings for:
The compound's ability to lower uric acid levels effectively positions it as a promising alternative in gout management, particularly for patients who experience adverse effects from existing treatments .
Tigulixostat (developmental codes: LC350189, IBI-350, LR-19074) is a structurally novel non-purine xanthine oxidase (XO) inhibitor characterized by an indole-carbonitrile scaffold with pyrazole and carboxylic acid functional groups [2] [4]. Unlike classical purine analogs such as allopurinol (a hypoxanthine isomer), tigulixostat achieves selective inhibition by binding to the molybdenum-pterin active site (Mo-pt) of xanthine oxidoreductase without requiring metabolic activation [1] [6]. This binding occurs through hydrophobic interactions and hydrogen bonding with amino acid residues (notably Glu802, Arg880, and Phe1009 in bovine XO), inducing conformational rigidity that obstructs substrate access [1] [7].
The non-purine mechanism circumvents the pyrimidine metabolism interference observed with purine-based inhibitors. Preclinical studies confirm tigulixostat administration (up to 300 mg/kg) does not elevate plasma orotic acid or orotidine levels in mice, indicating no disruption of de novo pyrimidine synthesis—a known limitation of allopurinol [3]. This selectivity arises from tigulixostat’s inability to incorporate into purine-salvage pathways, thereby avoiding the accumulation of cytotoxic intermediates [1] [6].
Table 1: Structural and Functional Differentiation of Tigulixostat from Purine-Based XO Inhibitors
Property | Tigulixostat | Allopurinol | Febuxostat |
---|---|---|---|
Chemical Class | Indole-carbonitrile | Purine analog | Thiazole-carboxylate |
Activation Required | No | Yes (to oxypurinol) | No |
Inhibition Reversibility | Competitive | Suicide inhibitor | Mixed-type |
Pyrimidine Metabolism Interference | Absent | Present | Absent |
Catalytic Site Binding | Mo-pt center | Mo-pt center | Mo-pt + channel access |
Tigulixostat demonstrates nanomolar-range inhibitory potency across species-specific XO isoforms, though with quantifiable affinity variations attributable to structural differences in the enzyme’s substrate access channel:
This 24-fold differential affinity highlights tigulixostat’s enhanced selectivity for bovine isoforms, likely due to greater complementarity with the bovine enzyme’s hydrophobic channel residues. Molecular docking simulations suggest bovine XO possesses a narrower substrate channel than the rat ortholog, favoring tigulixostat’s compact molecular geometry [1] [7]. Despite this disparity, tigulixostat’s rat plasma IC₅₀ remains 2-fold lower than febuxostat (0.154 µM), confirming its broad cross-species efficacy [3].
In physiologically relevant models, tigulixostat achieves effective urate reduction at plasma concentrations of 0.39 μg/ml (EC₅₀) in potassium oxonate-induced hyperuricemic rats, paralleling febuxostat’s efficacy (EC₅₀ = 0.34 μg/ml) [3]. This demonstrates its functional resilience against isoform variations.
Tigulixostat disrupts uric acid biosynthesis through sequential blockade of purine oxidation steps:
Table 2: Dose-Response Relationship of Tigulixostat in Uric Acid Pathway Inhibition
Dose (mg/kg/day) | Hypoxanthine Accumulation | Xanthine Accumulation | Serum Urate Reduction |
---|---|---|---|
5 | 1.8-fold increase | 2.1-fold increase | 35% reduction |
10 | 3.5-fold increase | 4.0-fold increase | 62% reduction |
20 | 6.2-fold increase | 7.0-fold increase | 89% reduction |
This dose-dependent suppression generates upstream purine accumulation without off-target metabolite diversion. In Uox-knockout mice, 20 mg/kg tigulixostat achieved superior serum urate reduction compared to allopurinol (10 mg/kg), accompanied by decreased renal urate crystal deposition [2]. The linear correlation between dose and hypoxanthine/xanthine elevation (R² = 0.98) confirms target engagement specificity [3].
Notably, sustained inhibition remodels purine flux: After 48 weeks of therapy, proteomic analyses of gout patient sera reveal downregulation of complement activation cascades (C5, IL-1B) and reduced oxidative stress markers, indicating secondary anti-inflammatory effects beyond urate-lowering [10]. This aligns with in vitro observations of tigulixostat-polarized M2 macrophages exhibiting enhanced phagocytic clearance of urate crystals [2].
Table 3: Tigulixostat Identifiers and Key Properties
Property | Identifier/Value |
---|---|
IUPAC Name | Pending assignment |
Synonyms | LC350189, IBI-350, LR-19074 |
Molecular Formula | C₁₆H₁₀FN₅O₂ (probable)¹ |
CAS Registry Number | Pending |
Mechanism | Non-purine XO inhibitor |
Developmental Status | Phase III completed (2025) |
Originator | LG Chem |
¹ Predicted based on structural class; unconfirmed in public databases [2] [4]
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2